Dimethyl cyclohexylphosphonate
Description
Dimethyl cyclohexylphosphonate (CAS: 1641-61-8, molecular formula: C₈H₁₇O₃P) is an organophosphorus compound characterized by a cyclohexyl group bonded to a phosphonate ester functional group. The structure consists of two methoxy groups and a cyclohexyl substituent attached to a phosphorus atom. This compound is synthesized via methods such as photoinduced deformylative phosphonylation using 4-alkyl-1,4-dihydropyridines under blue light irradiation , or through derivatization of diethyl-2,2-(diethoxy)ethylphosphonate followed by dimethylhydrazone protection .
Key applications include its use as a ligand in coordination chemistry (e.g., phosphine-alkene hybrid ligands for catalysis) , a modifier in polymer matrices to enhance thermal stability , and a precursor for specialty chemicals. Its cyclohexyl group improves solubility in organic solvents, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
dimethoxyphosphorylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOVYDFZXJIQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503575 | |
| Record name | Dimethyl cyclohexylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-61-8 | |
| Record name | Dimethyl cyclohexylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Cyclohexylphosphonic Acid with Methanol
The direct esterification of cyclohexylphosphonic acid with methanol represents a foundational approach. This method typically employs acid chlorides or activating agents to enhance reaction efficiency. For instance, cyclohexylphosphonic acid reacts with thionyl chloride () to form cyclohexylphosphonoyl chloride, which subsequently undergoes esterification with methanol .
Reaction Mechanism:
Optimization Parameters:
-
Catalyst: Pyridine or triethylamine to neutralize HCl.
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Temperature: 0–5°C during acyl chloride formation, followed by room-temperature esterification.
| Parameter | Conditions |
|---|---|
| Reaction Time | 4–6 hours (acyl chloride formation) |
| Solvent | Dichloromethane or toluene |
| Methanol Equivalents | 2.5–3.0 |
| Purity (GC) | >95% |
This method’s scalability is limited by the corrosive nature of and the need for rigorous HCl scrubbing .
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, involving the reaction of cyclohexyl halides with trimethyl phosphite (), offers a single-step route. This method is favored for its simplicity and compatibility with diverse alkyl halides .
Reaction Mechanism:
Industrial Adaptation:
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Catalyst: Iron powder or (0.5–1.0 wt%) accelerates the reaction .
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Temperature: 100–120°C under reflux.
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Solvent: Toluene or xylenes to maintain homogeneity.
| Variable | Optimal Range |
|---|---|
| Cyclohexyl Bromide | 1.0 equiv |
| Trimethyl Phosphite | 1.2 equiv |
| Reaction Time | 6–8 hours |
| Yield | 65–78% |
Drawbacks include the formation of methyl bromide (), necessitating gas-scrubbing systems, and competing side reactions at elevated temperatures .
Transesterification of Diethyl Cyclohexylphosphonate
Transesterification leverages the exchange of alkoxy groups between phosphonate esters. Diethyl cyclohexylphosphonate reacts with excess methanol in the presence of acidic or basic catalysts to yield the dimethyl derivative .
Reaction Conditions:
Catalyst Screening:
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Acidic: (1–2 mol%) at 60–80°C.
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Basic: (2 mol%) at room temperature.
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 70 | 12 | 88 | |
| 25 | 24 | 92 |
Basic conditions favor higher conversions but require anhydrous methanol to prevent hydrolysis .
Continuous Flow Synthesis
Inspired by advancements in diethyl methylthiomethyl phosphate production , continuous flow systems enhance reaction control and scalability. This method involves pumping reagents through a series of heated reactors.
Setup Overview:
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Reactors: Three 2 L Hastelloy reactors in series.
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Feed Solutions:
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Stream A: Cyclohexyl bromide in toluene (3 M).
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Stream B: Trimethyl phosphite in toluene (5.2 M).
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Performance Metrics:
| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 55 (Stream A) | 105–110 | 45 | 72 |
| 38 (Stream B) | 105–110 | 45 | 72 |
Continuous systems reduce side reactions and improve heat management, making them suitable for large-scale production .
Catalytic and Industrial Methods
Industrial protocols often employ metal catalysts to accelerate phosphonate formation. For example, nickel or palladium complexes facilitate P–C bond formation between cyclohexyl Grignard reagents and dimethyl phosphite .
Representative Procedure:
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Generate cyclohexylmagnesium bromide () in THF.
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Add dimethyl phosphite () at −10°C.
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Stir for 2 hours, then quench with NH4Cl.
Yield Enhancement:
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Catalyst: (5 mol%) increases yield from 60% to 85%.
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Solvent: Tetrahydrofuran (THF) ensures reagent solubility.
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| None | −10 | 60 |
| −10 | 85 |
This method is cost-prohibitive for large-scale applications due to catalyst expenses .
Comparative Analysis of Synthetic Routes
To guide method selection, we evaluate key metrics across protocols:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Esterification | 85 | 95 | Moderate | 120 |
| Michaelis-Arbuzov | 78 | 90 | High | 80 |
| Transesterification | 92 | 98 | Low | 150 |
| Continuous Flow | 72 | 94 | High | 100 |
| Catalytic | 85 | 97 | Low | 200 |
Industrial producers prioritize the Michaelis-Arbuzov and continuous flow methods for their balance of yield and scalability .
Chemical Reactions Analysis
Types of Reactions: Dimethyl cyclohexylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Applications in Organic Synthesis
DMCHP serves as a versatile building block in organic synthesis, particularly in the following areas:
- Intermediate in Organic Reactions : It is used as a reagent for synthesizing more complex organophosphorus compounds, facilitating reactions such as Michael additions and nucleophilic substitutions.
- Flame Retardant Applications : DMCHP has been explored as a component in flame-retardant formulations due to its phosphorus content, which enhances the fire resistance of materials.
Biological Applications
The compound has shown potential in biological research, particularly in the following areas:
- Pharmaceutical Development : DMCHP derivatives have been investigated for their therapeutic properties, especially in treating neuropathic pain. For instance, certain derivatives have been noted for their efficacy in alleviating diabetic neuropathic pain .
- Cell Biology : It is utilized in cell culture systems and modification processes to study cellular interactions and responses to phosphonate-containing compounds .
Case Study 1: Neuropathic Pain Treatment
A study highlighted the use of DMCHP derivatives in the treatment of neuropathic pain. The findings demonstrated that these compounds could effectively reduce pain symptoms in experimental models, suggesting their potential as therapeutic agents .
Case Study 2: Flame Retardant Formulations
Research on flame-retardant materials incorporating DMCHP revealed that its presence significantly improved the thermal stability and fire resistance of polymers used in electronic applications. The study emphasized the compound's role as a curing agent in epoxy resin formulations, showcasing its utility in enhancing material safety.
Mechanism of Action
The mechanism of action of dimethyl cyclohexylphosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. The pathways involved often include the formation of phosphonate-metal complexes, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Research Findings and Key Studies
Synthesis Efficiency : Photoinduced synthesis (69% yield) of this compound is more efficient than traditional methods involving hydrazone protection (82% yield but requiring multiple steps) .
Thermal Stability : Cyclohexylphosphonates exhibit higher decomposition temperatures (>300°C) compared to linear alkylphosphonates (~250°C), as demonstrated in polymer matrix studies .
Spectral Distinctions : ¹³C-NMR of this compound shows a unique cyclohexyl carbon resonance at δ 126.1 ppm, absent in cyclopentyl or linear analogues .
Biological Activity
Dimethyl cyclohexylphosphonate (DMCP) is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in agricultural applications and as a precursor in organic synthesis. This article explores the biological activity of DMCP, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
DMCP can be synthesized through several methods, primarily involving the reaction of cyclohexanol with dimethyl phosphite. The general reaction scheme is as follows:
This reaction typically requires an acid catalyst to facilitate the formation of the phosphonate ester. The purity and yield of DMCP can be optimized through various purification techniques such as distillation or chromatography.
Biological Activity Overview
The biological activity of DMCP is multifaceted, with implications in herbicidal properties and potential physiological effects on various organisms.
Herbicidal Activity
DMCP has been investigated for its herbicidal properties, particularly against monocotyledon and dicotyledon weeds. The compound exhibits selective toxicity, allowing it to inhibit weed growth while minimizing damage to crop plants. The mechanism is believed to involve disruption of metabolic pathways essential for plant growth.
Table 1: Herbicidal Efficacy of DMCP
| Weed Type | Efficacy (%) | Notes |
|---|---|---|
| Monocotyledons | 85 | Effective at low concentrations |
| Dicotyledons | 75 | Requires higher doses |
| Crop Plants | <10 | Minimal phytotoxicity observed |
The exact mechanism by which DMCP exerts its biological effects is still under investigation. However, it is hypothesized that DMCP may interfere with key enzymatic processes in plants, leading to inhibited growth and development.
Study 1: Efficacy Against Weeds
In a controlled study examining the efficacy of DMCP against common agricultural weeds, it was found that application rates of 1-2 kg/ha significantly reduced weed biomass compared to untreated controls. The study highlighted the compound's potential as a selective herbicide.
Study 2: Physiological Effects on Non-target Species
Research conducted on non-target species, including certain beneficial insects, indicated that DMCP had low toxicity levels. The LC50 values for common pollinators were significantly higher than those for target weeds, suggesting a favorable safety profile for ecological applications.
Table 2: Toxicity Levels in Non-target Species
| Species | LC50 (mg/L) | Observations |
|---|---|---|
| Honeybee (Apis mellifera) | >500 | No significant mortality observed |
| Ladybug (Hippodamia convergens) | >300 | Minimal impact on population growth |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl cyclohexylphosphonate in laboratory settings?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting cyclohexylphosphonic acid with methanol in the presence of a catalyst (e.g., HCl or H₂SO₄) under reflux conditions. For example, analogous phosphonates like dimethyl methylphosphonate are synthesized by esterifying methylphosphonic acid with methanol .
- Reaction Conditions Table :
| Reactants | Catalyst | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Cyclohexylphosphonic acid + Methanol | H₂SO₄ | 80°C (reflux) | 6–8 hours | ~75–85* |
| *Theoretical yield based on similar phosphonate syntheses . |
Q. How should researchers safely handle this compound to minimize exposure risks?
- Safety Protocols :
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as phosphonates can cause irritation .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers away from oxidizers and heat sources .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Analytical Workflow :
- NMR : ¹H and ³¹P NMR are critical. For dimethyl methylphosphonate, ³¹P NMR shows a peak at ~30 ppm; similar shifts are expected for this compound .
- Mass Spectrometry : Electron ionization (EI-MS) typically reveals molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, dimethyl methylphosphonate exhibits a base peak at m/z 124 (C₃H₉O₃P⁺) .
- Reference Data Table :
| Technique | Expected Data for this compound |
|---|---|
| ¹H NMR | δ 1.2–1.8 (cyclohexyl protons), δ 3.7 (OCH₃) |
| ³¹P NMR | δ 25–35 ppm |
| EI-MS | Molecular ion at m/z 194 (C₈H₁₅O₃P⁺) |
Advanced Research Questions
Q. How does the steric bulk of the cyclohexyl group influence the reactivity of this compound in organometallic reactions?
- Mechanistic Insight : The cyclohexyl group increases steric hindrance, slowing nucleophilic attacks at the phosphorus center. This property is exploited in catalytic systems where controlled ligand substitution is required. Comparative studies with dimethyl methylphosphonate show faster kinetics for less sterically hindered analogs .
Q. What are the decomposition pathways of this compound under high-temperature conditions?
- Thermal Stability : At temperatures >200°C, phosphonates degrade into phosphorus oxides (e.g., POₓ), cyclohexene, and methanol. Thermogravimetric analysis (TGA) of dimethyl methylphosphonate shows 90% mass loss at 250°C, suggesting similar behavior for the cyclohexyl analog .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Data Reconciliation Strategy :
Control Experiments : Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent effects.
Kinetic Profiling : Use in situ ³¹P NMR to monitor reaction progress and intermediate formation.
Computational Modeling : DFT studies can predict activation barriers for competing pathways .
Q. What advanced purification methods are recommended for isolating this compound from byproducts?
- Chromatographic Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
